molecular formula C6H9ClOS B115207 2-chloro-1-(thiolan-2-yl)ethan-1-one CAS No. 150398-72-4

2-chloro-1-(thiolan-2-yl)ethan-1-one

Katalognummer: B115207
CAS-Nummer: 150398-72-4
Molekulargewicht: 164.65 g/mol
InChI-Schlüssel: PKYVQGQRUGBWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-1-(thiolan-2-yl)ethan-1-one is a chiral compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of a chlorine atom attached to the acetyltetrahydrothiophene ring, which imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(thiolan-2-yl)ethan-1-one typically involves the chlorination of acetyltetrahydrothiophene. One common method includes the reaction of acetyltetrahydrothiophene with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-chloro-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction can be employed to modify the acetyltetrahydrothiophene ring, potentially leading to the formation of new compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amide derivatives, while oxidation can produce ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-chloro-1-(thiolan-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-1-(thiolan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the acetyltetrahydrothiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    2-Chloroacetylthiophene: Lacks the tetrahydro ring, resulting in different reactivity and applications.

    2-Bromoacetyltetrahydrothiophene: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

    2-Chloroacetylpyrrole: Contains a pyrrole ring instead of tetrahydrothiophene, affecting its chemical properties.

Eigenschaften

CAS-Nummer

150398-72-4

Molekularformel

C6H9ClOS

Molekulargewicht

164.65 g/mol

IUPAC-Name

2-chloro-1-(thiolan-2-yl)ethanone

InChI

InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2

InChI-Schlüssel

PKYVQGQRUGBWSU-UHFFFAOYSA-N

SMILES

C1CC(SC1)C(=O)CCl

Kanonische SMILES

C1CC(SC1)C(=O)CCl

Synonyme

Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.